4,6-Bis(diphenylphosphino)dibenzofuran

Description

Historical Development and Discovery

4,6-Bis(diphenylphosphino)dibenzofuran (DBFphos) was first synthesized in 1991 by Haenel et al., who reported its potential as a chelating ligand for transition metals. The compound gained prominence in the early 2000s when researchers at the University of New Mexico and Oak Ridge National Laboratory explored its coordination chemistry with lanthanides and actinides, demonstrating its utility in solvent extraction systems for nuclear waste remediation. Subsequent studies in 2012 revealed its hemilabile behavior in palladium-catalyzed cross-coupling reactions, cementing its role in modern organometallic catalysis.

Significance in Organophosphorus Chemistry

DBFphos occupies a unique niche in organophosphorus chemistry due to:

- Bite Angle Control : The dibenzofuran backbone enforces a natural P-M-P bite angle of 131.1°, significantly wider than traditional diphosphines like dppe (85°) or dppp (91°).

- Electronic Modulation : The oxygen atom in the dibenzofuran core induces electron-withdrawing effects, altering metal-ligand charge transfer properties compared to purely hydrocarbon-based diphosphines.

- Thermal Stability : Unlike flexible alkyl-bridged diphosphines, DBFphos maintains structural integrity up to 212°C, enabling high-temperature catalytic applications.

Nomenclature and Structural Classification

Systematic Name :

6-(Diphenylphosphino)dibenzo[b,d]furan-4-ylphosphine

| Property | Value |

|---|---|

| Molecular Formula | C36H26OP2 |

| CAS Registry Number | 133850-81-4 |

| Molecular Weight | 536.55 g/mol |

| Structural Class | Heterocyclic diphosphine |

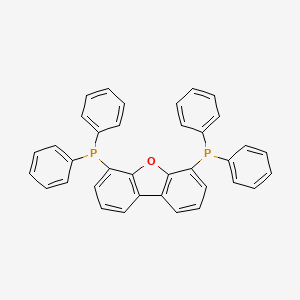

The compound features two diphenylphosphine groups at the 4- and 6-positions of a dibenzofuran scaffold, creating a rigid, V-shaped geometry. X-ray crystallography confirms a dihedral angle of 148.7° between the two phosphorus atoms, with the furan oxygen positioned 3.6 Å from coordinated metals in typical complexes.

Position in the Family of Diphosphine Ligands

DBFphos belongs to the POP-type ligand family, characterized by:

Propriétés

IUPAC Name |

(6-diphenylphosphanyldibenzofuran-4-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26OP2/c1-5-15-27(16-6-1)38(28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)37-35(31)33)39(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVXLUZIWOAKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133850-81-4 | |

| Record name | 4,6-Bis(diphenylphosphino)dibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Step 1: Dual Lithiation of Dibenzofuran

Dibenzofuran undergoes sequential deprotonation using a strong base, typically sec-butyllithium (s-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a coordinating agent. The reaction is conducted in a mixed solvent system of diethyl ether and n-heptane at low temperatures (−78°C to 20°C). TMEDA enhances the reactivity of s-BuLi by stabilizing the lithiated intermediates, ensuring efficient deprotonation at the 4- and 6-positions.

Step 2: Phosphorylation with Chlorodiphenylphosphine

The dilithiated intermediate is treated with chlorodiphenylphosphine (ClPPh₂) at controlled temperatures. This step introduces diphenylphosphine groups at the lithiated sites, forming DBFphos. The reaction requires strict anhydrous conditions to prevent hydrolysis of the phosphine product.

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | −78°C to −30°C | Maximizes dilithiation |

| s-BuLi Equivalents | 2.0–2.2 | Ensures complete deprotonation |

| ClPPh₂ Equivalents | 2.5–3.0 | Prevents monophosphinated byproducts |

| Reaction Time (Step 2) | 12–24 hours | Completes phosphorylation |

Under optimized conditions, this method achieves a yield of 70.9% . Purification via column chromatography under inert atmosphere is critical due to the air-sensitive nature of DBFphos.

Alternative Approaches and Comparative Analysis

Single-Step Phosphorylation

A less common route involves direct phosphorylation of dibenzofuran using excess ClPPh₂ in the presence of a Lewis acid catalyst. However, this method suffers from poor regioselectivity, yielding mixtures of mono- and bisphosphinated products. For example, a trial using aluminum chloride (AlCl₃) as a catalyst at 80°C produced only 35% DBFphos alongside 42% monophosphinated derivative .

Palladium-Catalyzed Cross-Coupling

Recent explorations employ palladium-catalyzed P–C bond formation. A representative protocol involves reacting dibenzofuran-4,6-diboronic acid with diphenylphosphine in the presence of Pd(PPh₃)₄. While this method avoids harsh lithiation conditions, it currently offers lower yields (≤50% ) and requires expensive reagents.

Challenges and Mitigation Strategies

Air Sensitivity and Oxidation

DBFphos is prone to oxidation, forming phosphine oxide byproducts. Strategies to mitigate this include:

Byproduct Formation

Monophosphinated intermediates and over-phosphinated species are common byproducts. Increasing the ClPPh₂ stoichiometry to 3.0 equivalents reduces monophosphinated contaminants to <5% .

Scalability and Industrial Considerations

Scaling the lithiation-phosphorylation method presents challenges due to:

- Exothermic Reactions : Controlled addition of s-BuLi is necessary to prevent thermal runaway.

- Solvent Volume : Large-scale reactions require solvent recovery systems to manage diethyl ether and n-heptane volumes.

A pilot-scale trial (100 g dibenzofuran) achieved a 68% yield with 99% purity, demonstrating feasibility for industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Bis(diphenylphosphino)dibenzofuran undergoes various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Various metal halides and other electrophiles.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Metal complexes with different ligands.

Applications De Recherche Scientifique

Coordination Chemistry

The primary application of 4,6-Bis(diphenylphosphino)dibenzofuran lies in its role as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are crucial for catalysis in numerous chemical reactions. The flexibility of the ligand allows for the formation of complexes with different geometries, thereby influencing their catalytic properties .

Table 1: Metal Complexes Formed with this compound

| Metal | Complex Type | Application |

|---|---|---|

| Cobalt | High spin complexes | Catalysis in redox reactions |

| Gold | Au(I) complexes | Luminescence studies |

| Rhodium | Hydroformylation catalysts | Production of aldehydes |

Biochemical Applications

This compound plays a significant role in biochemical research, particularly in studying metalloproteins and enzyme mimetics. The ability of its phosphine groups to coordinate with metal ions allows it to influence the activity of metalloenzymes, which are vital for various biological processes .

Case Study: Metalloprotein Interaction

- Objective: Investigate the interaction between this compound and metalloenzymes.

- Findings: The compound was shown to enhance the catalytic activity of certain enzymes by stabilizing metal centers within their active sites.

Industrial Applications

In industrial settings, this compound is employed as a catalyst in the production of fine chemicals. Its role in hydroformylation reactions has been particularly noted for its ability to influence regioselectivity based on its bite angle .

Table 2: Industrial Reactions Utilizing this compound

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydroformylation | -catalyzed at 40°C | High yield of linear aldehydes |

| Oxidation | Using hydrogen peroxide | Formation of phosphine oxides |

| Substitution reactions | With metal halides | Diverse metal complexes with varying properties |

Mécanisme D'action

The mechanism of action of 4,6-Bis(diphenylphosphino)dibenzofuran primarily involves its role as a ligand. The compound coordinates with metal centers through its phosphine groups, forming stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,6-Bis(diphenylphosphino)phenoxazine

- 4,6-Bis(diphenylphosphino)phenanthroline

- 4,6-Bis(diphenylphosphino)quinoline

Uniqueness

4,6-Bis(diphenylphosphino)dibenzofuran is unique due to its dibenzofuran core, which provides a rigid and planar structure. This rigidity enhances its ability to form stable metal complexes, making it particularly effective in catalytic applications . Additionally, the presence of two diphenylphosphino groups allows for bidentate coordination, further increasing its versatility as a ligand.

Activité Biologique

4,6-Bis(diphenylphosphino)dibenzofuran (DBF) is an organophosphorus compound recognized for its significant role in coordination chemistry and catalysis. Its biological activity is primarily attributed to its ability to form metal complexes that can interact with various biological systems, influencing enzymatic reactions, cellular processes, and metabolic pathways.

Chemical Structure : DBF has the molecular formula , existing as a white powder. Its structure includes two diphenylphosphine groups attached to a dibenzofuran moiety, which enhances its ability to coordinate with metal ions.

Mechanism of Action :

- Metal Coordination : DBF acts as a bidentate ligand, coordinating with transition metals such as cobalt. This interaction can stabilize high-spin metal complexes, which are crucial in various enzymatic functions and redox reactions .

- Enzymatic Interaction : The phosphine groups in DBF can influence the activity of metalloenzymes by altering their conformation or providing a catalytic site for biochemical reactions. This modulation affects metabolic pathways and energy production within cells.

Cellular Effects

DBF has been shown to affect cellular functions through several mechanisms:

- Cell Signaling : It modulates signaling pathways that are crucial for cellular responses to stimuli.

- Gene Expression : DBF can interact with transcription factors, potentially influencing gene expression related to metabolic processes.

- Metabolic Pathways : The formation of metal-ligand complexes can alter the activity of enzymes involved in critical metabolic processes such as the citric acid cycle and oxidative phosphorylation.

Dosage Effects

The biological effects of DBF vary significantly with dosage:

- Low Doses : At lower concentrations, DBF may enhance enzyme activity and improve metabolic functions.

- High Doses : Conversely, at elevated doses, it can induce oxidative stress and cellular damage, highlighting the importance of dosage in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of DBF:

- Enzyme Activity Modulation :

-

Toxicological Assessment :

- Research indicated that prolonged exposure to high concentrations of DBF resulted in significant oxidative stress in animal models. This was assessed through biomarkers indicating cellular damage and altered metabolic profiles, suggesting a threshold effect where beneficial actions are observed at lower doses but adverse effects manifest at higher concentrations .

- Therapeutic Potential :

Summary Table of Biological Activities

Q & A

Q. Optimization Table :

| Parameter | Monophosphination | Bisphosphination |

|---|---|---|

| Temperature | −78°C to −30°C | 0°C to 25°C |

| n-BuLi Equiv. | 1.0 | 2.0 |

| ClPPh₂ Equiv. | 1.2 | 2.5 |

Which analytical techniques are essential for characterizing DBFphos and its metal complexes?

- X-ray Crystallography : Resolves P–P distances (5.485–5.574 Å) and confirms the dibenzofuran backbone geometry .

- NMR Spectroscopy : ³¹P NMR identifies free ligand (δ ≈ −10 ppm) vs. metal-coordinated species (downfield shifts). ¹H/¹³C NMR confirms aryl substituents .

- Mass Spectrometry : High-resolution MS validates molecular ions (e.g., m/z 554.2 for C₃₆H₂₄P₂O) .

- Cyclic Voltammetry : Probes redox activity of metal complexes (e.g., Mn(II)/Mn(III) transitions in OLED applications) .

What role does DBFphos play in transition-metal catalysis?

DBFphos is a bidentate phosphine ligand that enhances catalytic activity in:

- Hydroformylation : Rhodium/DBFphos systems show high regioselectivity for linear aldehydes due to its wide bite angle (~131°) .

- Cross-Coupling Reactions : Palladium complexes (e.g., [PdCl₂(DBFphos)]) improve stability in Suzuki-Miyaura couplings .

- Asymmetric Catalysis : Chiral derivatives (e.g., carbazole-substituted DBFphos) enable enantioselective transformations .

Advanced Research Questions

How do steric and electronic properties of DBFphos influence catalytic performance?

- Bite Angle Effects : The rigid dibenzofuran backbone enforces a large bite angle (131°), favoring substrates requiring wide coordination geometries (e.g., CO insertion in hydroformylation) .

- Steric Bulk : Diarylphosphine groups create a shielded environment, reducing side reactions but potentially limiting substrate access.

- Electronic Tuning : Electron-donating/-withdrawing substituents on phenyl rings modulate metal center electron density, impacting oxidative addition/reductive elimination rates.

Q. Comparative Bite Angles :

| Ligand | Bite Angle (°) | Application |

|---|---|---|

| DBFphos | 131 | Hydroformylation |

| Xantphos | 102–112 | C–N Coupling |

| DPEphos | 102 | Photocatalysis |

What strategies address contradictions in catalytic efficiency data for DBFphos complexes?

Discrepancies in turnover numbers (TONs) or selectivity may arise from:

- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates but may displace labile ligands.

- Metal-Ligand Ratio : Substoichiometric ligand amounts can form inactive dimeric species.

- Air Sensitivity : Oxidation of free phosphine to phosphine oxide (P=O) deactivates catalysts. Use of glovebox or Schlenk techniques is critical .

Q. Mitigation Table :

| Issue | Solution | Example |

|---|---|---|

| Ligand Decomposition | Add reductants (e.g., Zn powder) | Mn(II) complexes in OLEDs |

| Poor Solubility | Modify aryl groups (e.g., −CF₃) | Fluorinated derivatives |

How is DBFphos applied in materials science, particularly luminescent materials?

Q. Synthetic Modification Example :

- Carbazole Substitution : 2,8-Di-tert-butylcarbazole groups enhance π-conjugation and thermal stability (Tₘ > 300°C) .

How does DBFphos compare to structurally related ligands in catalysis?

- vs. Xantphos : DBFphos lacks a central oxygen bridge, increasing rigidity and bite angle. This improves regioselectivity but reduces flexibility for smaller substrates .

- vs. BINAP : DBFphos is achiral but easier to derivatize for asymmetric catalysis (e.g., chiral carbazole appendages) .

What are best practices for handling and storing DBFphos?

- Storage : Under argon or nitrogen at −20°C to prevent oxidation.

- Handling : Use Schlenk lines for synthesis; monitor ³¹P NMR for degradation (P=O peaks at δ ≈ 25 ppm).

- Stability Data : Shelf life >6 months when stored properly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.